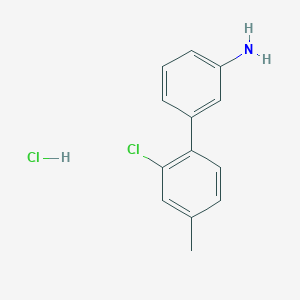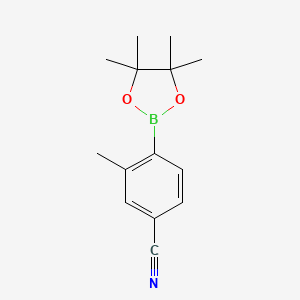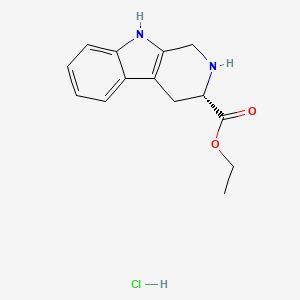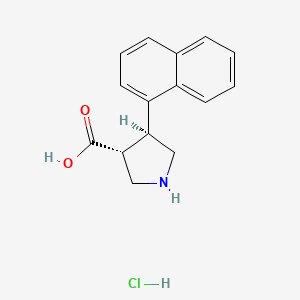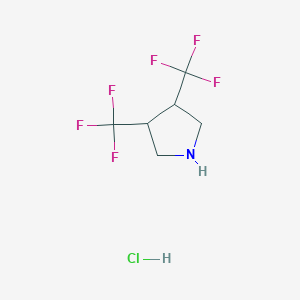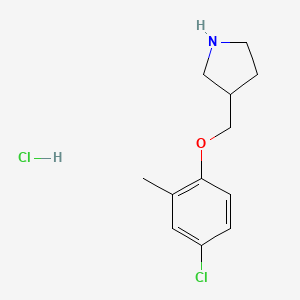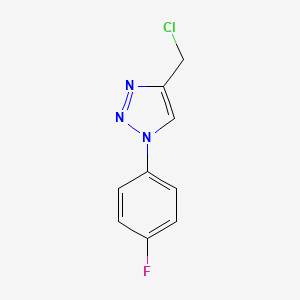
4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole
Overview
Description
The compound “4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole” is a triazole derivative. Triazoles are a class of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds generally involves the reaction of an azide (R-N3) and an alkyne (R’-C≡CH), known as a click reaction or Huisgen cycloaddition .Molecular Structure Analysis
The molecule contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also has a chloromethyl group (-CH2Cl) and a fluorophenyl group (C6H4F) attached to it .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions due to the presence of multiple nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and the chloromethyl group can undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the chloromethyl and fluorophenyl groups) would influence its properties .Scientific Research Applications
Synthesis and Characterization
The scientific research on 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole and related derivatives has focused on their synthesis, structural characterization, and exploration of their potential applications in various fields. These compounds, including their chloro and fluoro derivatives, have been synthesized and characterized through various methods, highlighting their structural properties and potential utility in material science, pharmaceuticals, and chemical synthesis.
Experimental Analysis and Molecular Interactions : The study of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, provided insights into their structural characteristics and intermolecular interactions. These interactions, such as C–H⋯π and lp⋯π interactions, were analyzed using Hirshfeld surfaces and ab initio quantum mechanical calculations, offering a deeper understanding of their molecular behavior (Shukla et al., 2014).
Physical-Chemical Properties and Synthesis : Another area of research involved the synthesis and physical-chemical property evaluation of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives. This work aimed to synthesize new compounds and investigate their properties, confirming the structures of the synthesized compounds through modern analytical methods, including 1H NMR and chromatography-mass spectrometry (Bihdan & Parchenko, 2017).
Antimicrobial and Antifungal Activity : Research on the antimicrobial and antifungal activities of new fluorophenyl-containing derivatives of 1,2,4-triazole revealed that these compounds exhibit significant activity against various bacterial and fungal strains. This indicates their potential for development into antimicrobial and antifungal agents, highlighting the importance of structural variations in enhancing biological activity (Бігдан, 2021).
Corrosion Inhibition : The derivatives of 4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole have been investigated for their potential as corrosion inhibitors for mild steel in acid media. The efficiency of these inhibitors was assessed through weight loss, electrochemical techniques, and SEM analyses. The adsorption behavior of these compounds suggests their effectiveness in protecting metal surfaces from corrosion, demonstrating the practical applications of triazole derivatives in industrial settings (Li et al., 2007).
Safety And Hazards
properties
IUPAC Name |
4-(chloromethyl)-1-(4-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-8-6-14(13-12-8)9-3-1-7(11)2-4-9/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVFBNPUSWARIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



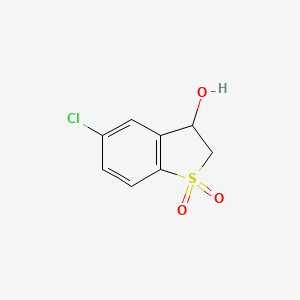
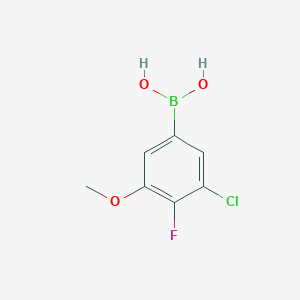
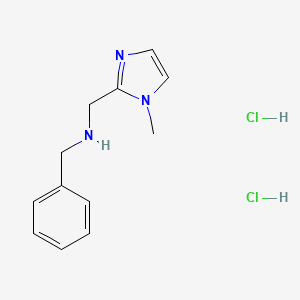
amine](/img/structure/B1456154.png)
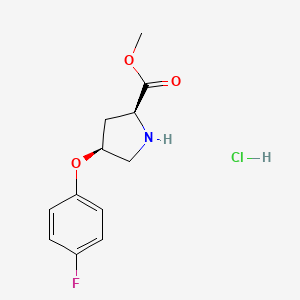
![4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456157.png)
